![molecular formula C18H11F3O2 B14387000 3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one CAS No. 89880-51-3](/img/structure/B14387000.png)
3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one: is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a pyranone ring substituted with phenyl and trifluoromethylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing phenyl and trifluoromethylphenyl groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions: 3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl and trifluoromethylphenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry: Industrially, this compound is used in the production of specialty chemicals, agrochemicals, and other high-value products. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed effects. For example, it may interfere with the biosynthesis of certain biomolecules or disrupt cellular signaling pathways.
Comparación Con Compuestos Similares
Fluridone: A related compound used as an aquatic herbicide.
Norflurazon: Another herbicide with a similar trifluoromethylphenyl group, used to control weeds in various crops.
Uniqueness: 3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one is unique due to its specific substitution pattern and the presence of both phenyl and trifluoromethylphenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications.
Propiedades
Número CAS |
89880-51-3 |
|---|---|
Fórmula molecular |
C18H11F3O2 |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
3-phenyl-5-[3-(trifluoromethyl)phenyl]pyran-4-one |
InChI |
InChI=1S/C18H11F3O2/c19-18(20,21)14-8-4-7-13(9-14)16-11-23-10-15(17(16)22)12-5-2-1-3-6-12/h1-11H |
Clave InChI |
XBEIZRZNTHOPLB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=COC=C(C2=O)C3=CC(=CC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




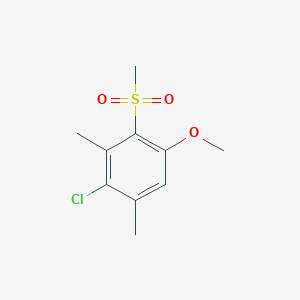
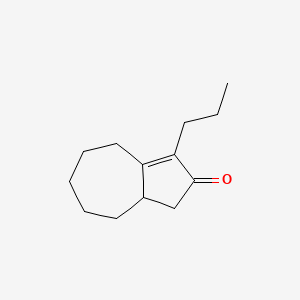
![2-[(6-Chloro-1-phenylisoquinolin-3-yl)oxy]-N,N-diethylethan-1-amine](/img/structure/B14386944.png)
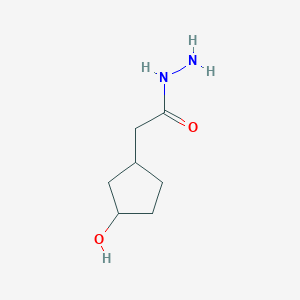
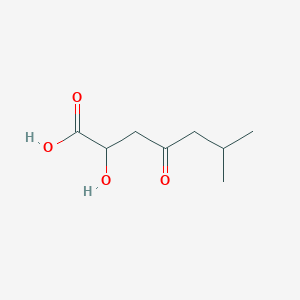
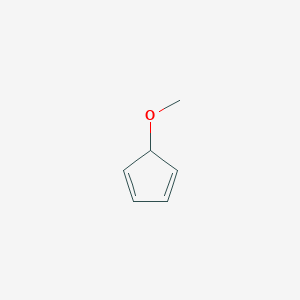
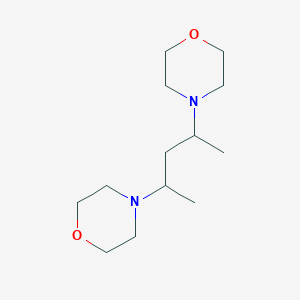
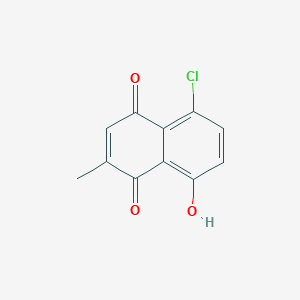

![N-[Methoxy(methyl)carbamoyl]-N,N'-diphenylmethanimidamide](/img/structure/B14386996.png)
![O-Benzyl-N-[(2,2,2-trichloroethoxy)carbonyl]-L-serine](/img/structure/B14387003.png)
![N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]benzamide](/img/structure/B14387011.png)
